molecular formula C14H12ClN5OS B2419301 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide CAS No. 893915-66-7

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide

Cat. No.: B2419301
CAS No.: 893915-66-7
M. Wt: 333.79
InChI Key: ODDSGPHHNBSMFJ-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .

Mechanism of Action

Target of Action

Similar compounds have been known to targetcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of metabolism, gene expression, cell proliferation, and cell death .

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it is plausible that it interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in the phosphorylation state of the targets, altering their function and resulting in downstream effects .

Biochemical Pathways

Given its potential targets, it may influence pathways related tocellular signaling , gene expression , and cell cycle regulation . The compound’s effect on these pathways could lead to changes in cell behavior, potentially contributing to its therapeutic effects .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . These properties, along with the compound’s potential lipophilicity , could influence its bioavailability and overall pharmacological profile.

Result of Action

Similar compounds have shown pharmacodynamic knockdown of phosphorylation of akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model . This suggests that the compound could have potential anticancer effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets

Biochemical Analysis

Biochemical Properties

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-methylacetamide is known to interact with various enzymes and proteins. It has been found to inhibit the activity of protein kinase B (Akt), a key enzyme involved in cell signaling pathways . This interaction is believed to be ATP-competitive, suggesting that the compound may bind to the ATP-binding site of the enzyme .

Cellular Effects

In cellular contexts, 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-methylacetamide has been shown to influence cell function by modulating cell signaling pathways. Specifically, it has been observed to cause a pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers . This suggests that the compound may have a significant impact on cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-methylacetamide exerts its effects through binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it is known to inhibit Akt, a key enzyme in cell signaling pathways . This inhibition is likely to result in changes in the phosphorylation state of downstream targets, thereby altering their activity and potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It has been noted that compounds containing similar structures have demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .

Dosage Effects in Animal Models

In animal models, the effects of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-methylacetamide have been observed to vary with dosage. After oral dosing, it has been shown to inhibit tumor growth in a breast cancer xenograft model

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS/c1-16-12(21)7-22-14-11-6-19-20(13(11)17-8-18-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDSGPHHNBSMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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